N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a sulfur-containing acetamide derivative featuring a benzo[b]thiophene core linked to a 4-methoxyphenylthio group via an acetamide bridge. Its structure combines aromatic heterocyclic and electron-donating substituents (e.g., methoxy), which are known to influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-20-14-3-5-15(6-4-14)22-11-17(19)18-13-2-7-16-12(10-13)8-9-21-16/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCOBFFOXGKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
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Formation of Benzo[b]thiophene Ring: : The benzo[b]thiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiophene ring.
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Introduction of Methoxyphenylthio Group: : The methoxyphenylthio group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a methoxyphenylthiol with an appropriate electrophilic intermediate, such as an acyl chloride or an ester.
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Acetamide Formation: : The final step involves the formation of the acetamide group through the reaction of the intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
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Reduction: : Reduction reactions can convert the compound into corresponding thiols or amines.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide exhibit significant anticancer properties. For example, derivatives of benzothiophene have been shown to inhibit the proliferation of various cancer cell lines, including leukemia and melanoma cells. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported that related thiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism typically involves disrupting cellular processes in pathogens .
Case Studies
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer therapies.
- Antimicrobial Treatments : The compound's effectiveness against microbial pathogens suggests it could be developed into new antibiotics or antifungal treatments.
- Diabetes Management : Similar compounds have shown promise in inhibiting enzymes involved in glucose metabolism, indicating potential applications in diabetes management.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Key Compounds :
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) (): Structure: Benzo[d]thiazole core with piperazine and sulfonyl groups. Activity: Strong against gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfonyl and piperazine moieties enhancing membrane penetration .
- 2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a) (): Structure: Thiadiazole and benzodioxole groups with a trifluoromethylphenyl substituent. Activity: Acetylcholinesterase inhibition, attributed to the electron-withdrawing CF₃ group enhancing interaction with enzyme active sites . Comparison: The target compound’s 4-methoxyphenylthio group may provide moderate electron-donating effects, differing in enzyme affinity compared to CF₃-containing analogs.
Table 1: Antimicrobial and Enzyme Inhibitory Activities
Anti-inflammatory and Analgesic Derivatives
Key Compounds :
- S-alkylated 1,2,4-triazoles (10–15) ():
- Structure : Triazole-thione tautomers with sulfonyl and halogenated aryl groups.
- Activity : Anti-inflammatory and antifungal properties linked to triazole’s ability to modulate cytokine release .
- Comparison : The target compound lacks a triazole ring but shares a thioacetamide group, which may contribute to similar anti-inflammatory pathways.
- 2-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones (5a–5g) (): Structure: Benzothiazole-spiro hybrid systems. Activity: Compound 5d (anti-inflammatory) and 5e (analgesic) show IC₅₀ values < 10 µM due to benzothiazole’s planar aromaticity enhancing receptor binding .
Table 2: Anti-inflammatory and Analgesic Profiles
Biological Activity
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
The synthesis of this compound involves several key steps:
- Formation of the Benzo[b]thiophene Ring : Achieved through cyclization of appropriate precursors using sulfur-containing reagents.
- Introduction of the Methoxyphenylthio Group : Accomplished via nucleophilic substitution, reacting methoxyphenylthiol with an electrophilic intermediate.
- Acetamide Formation : The final step involves reacting the intermediate with an amine or ammonia.
The compound has a molecular formula of and a molecular weight of 329.4 g/mol, which contributes to its unique biological properties .
This compound exerts its biological effects through interactions with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity. The compound's mechanism is still under investigation, but it is believed to influence pathways related to inflammation, cancer progression, and microbial resistance .
3. Biological Activities
The biological activities of this compound can be categorized as follows:
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, including bacteria and fungi.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.40 | 0.80 |
These results suggest that the compound may serve as a potential therapeutic agent in treating infections caused by resistant strains .
3.2 Anticancer Properties
Studies have revealed that this compound possesses anticancer activity, particularly against breast and colon cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Cell proliferation inhibition |
| HT-29 (Colon Cancer) | 15.3 | Induction of apoptosis |
The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
3.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with varying concentrations of the compound, indicating its potential for developing new antimicrobial therapies .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, this compound showed promising results in inhibiting tumor growth in vivo in mouse models bearing breast cancer xenografts. The treatment led to a marked decrease in tumor volume compared to control groups .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing intermediate (e.g., 4-methoxyphenylthiol) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone or DMF) at reflux temperatures (60–80°C) for 12–24 hours . Purification typically involves recrystallization or column chromatography. Detailed protocols for analogous acetamide derivatives emphasize stoichiometric control of reactants and inert atmospheres to prevent oxidation of thiol groups .
Q. Which spectroscopic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) is essential for confirming the aromatic protons of the benzo[b]thiophene and 4-methoxyphenyl moieties, while the thioether (-S-) and acetamide (-NHCO-) linkages are identified via characteristic chemical shifts (e.g., δ 2.1–2.3 ppm for the acetamide methyl group). Infrared (IR) spectroscopy verifies the C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation .
Q. What safety protocols apply when handling this compound?
- Avoid inhalation or skin contact due to potential toxicity. Use fume hoods, gloves, and protective eyewear. Store in airtight containers away from oxidizing agents. First-aid measures include rinsing exposed skin with water and seeking medical attention if ingested .
Advanced Research Questions
Q. How can researchers design assays to evaluate the bioactivity of this compound?
- For neuroactivity studies, rat brain synaptosome models can assess dopamine/serotonin release, as demonstrated for structurally related thioacetamide derivatives . For kinase inhibition (e.g., CDK5/p25), competitive ATP-binding assays or fluorescence polarization using purified enzymes are recommended. Dose-response curves (IC₅₀) and selectivity profiling against off-target kinases are critical .
Q. How might contradictory bioactivity data arise, and how can they be resolved?
- Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH, ATP concentration) or compound solubility. Orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) and structural analogs (e.g., replacing the 4-methoxyphenyl group with halogenated variants) can clarify structure-activity relationships (SAR). Contradictions in apoptosis assays may require flow cytometry to distinguish necrosis from programmed cell death .
Q. What computational strategies predict binding interactions with target proteins?
- Molecular docking (e.g., Glide XP scoring) models hydrophobic enclosure and hydrogen-bonding patterns. For example, the benzo[b]thiophene moiety may occupy hydrophobic pockets, while the acetamide group forms hydrogen bonds with catalytic lysine residues. MD simulations (>100 ns) assess binding stability, and free-energy perturbation (FEP) calculations refine affinity predictions .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
- Kinetic studies suggest that slow addition of the thiol component reduces disulfide byproduct formation. Catalytic systems like CuI or Pd(PPh₃)₄ improve coupling efficiency in thioether formation. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability. For scale-up, microwave-assisted synthesis reduces reaction times and improves reproducibility .
Q. What strategies validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) stability assays over 24 hours, analyzed via HPLC, identify degradation products. Mass spectrometry detects hydrolytic cleavage of the acetamide bond or oxidation of the thioether group. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life .
Key Notes for Experimental Design
- Data Reproducibility : Use internal standards (e.g., deuterated analogs) in NMR and LC-MS to control batch-to-batch variability .
- Bioassay Controls : Include cisplatin or roscovitine as positive controls in apoptosis or kinase assays, respectively .
- Structural Modifications : Explore substituent effects (e.g., electron-withdrawing groups on the benzo[b]thiophene ring) to enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
